1-(indolizin-2-yl)propan-2-amine
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Overview
Description
1-(Indolizin-2-yl)propan-2-amine is a nitrogen-containing heterocyclic compound. It features an indolizine ring, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(indolizin-2-yl)propan-2-amine can be achieved through several methods. One common approach involves the use of radical cyclization and cross-coupling reactions. These methods are efficient for constructing the indolizine ring and forming C–C or C–X bonds with high atom- and step-economy . Another approach involves the use of classical methodologies such as the Scholtz or Chichibabin reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(Indolizin-2-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while substitution reactions may produce various substituted indolizine derivatives .
Scientific Research Applications
1-(Indolizin-2-yl)propan-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(indolizin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The indolizine ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(indolizin-2-yl)propan-2-amine include other indolizine derivatives and indole-based compounds. Examples include:
- Indole-3-acetic acid
- Indole-2-carboxylic acid
- Indole-3-carboxaldehyde
Uniqueness
This compound is unique due to its specific indolizine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1017231-58-1 |
---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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